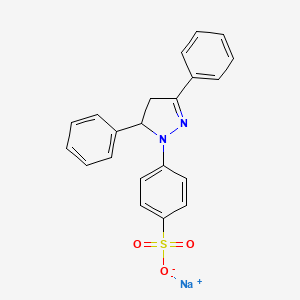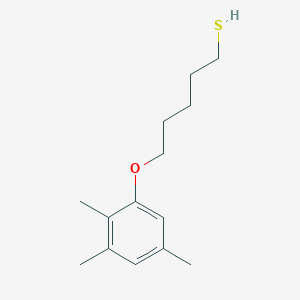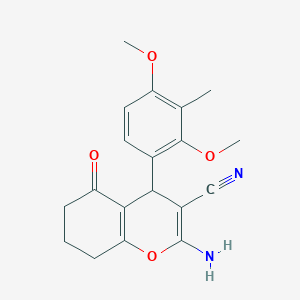
sodium 4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate, also known as DPDS, is a chemical compound that has been widely used in scientific research. It is a crystalline powder that is soluble in water and organic solvents. DPDS has been used in various fields of research, including biochemistry, pharmacology, and toxicology.
科学的研究の応用
Sodium 4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate has been used in various scientific research applications, including:
1. As a fluorescent probe for the detection of reactive oxygen species (ROS) in cells and tissues.
2. As an inhibitor of protein kinase C (PKC) activity, which is involved in various cellular signaling pathways.
3. As a modulator of calcium signaling in cells.
4. As a tool for studying the role of sulfonated compounds in biological systems.
作用機序
The mechanism of action of sodium 4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate varies depending on its application. In the case of ROS detection, this compound undergoes a reaction with ROS, resulting in the formation of a fluorescent product. In the case of PKC inhibition, this compound binds to the catalytic domain of PKC, preventing its activation. In the case of calcium signaling modulation, this compound interacts with calcium channels, affecting their opening and closing.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including:
1. Inhibition of PKC activity, which can affect various cellular signaling pathways.
2. Modulation of calcium signaling, which can affect various physiological processes such as muscle contraction and neurotransmitter release.
3. Induction of apoptosis in cancer cells.
4. Protection against oxidative stress-induced cell damage.
実験室実験の利点と制限
Sodium 4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate has several advantages for lab experiments, including its high solubility in water and organic solvents, its stability under various experimental conditions, and its ability to detect ROS in live cells and tissues. However, this compound has some limitations, including its potential toxicity at high concentrations and its limited specificity for certain applications.
将来の方向性
There are several future directions for research involving sodium 4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate, including:
1. Development of more specific and potent inhibitors of PKC activity.
2. Optimization of this compound as a fluorescent probe for ROS detection.
3. Investigation of the role of this compound in modulating other cellular signaling pathways.
4. Evaluation of the therapeutic potential of this compound in various diseases such as cancer and neurodegenerative disorders.
In conclusion, this compound is a versatile compound that has been widely used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new diagnostic and therapeutic tools for various diseases.
合成法
Sodium 4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate can be synthesized through a multi-step reaction process. The first step involves the reaction of 3,5-diphenyl-4,5-dihydro-1H-pyrazole with sodium hydroxide to form the sodium salt of 3,5-diphenyl-4,5-dihydro-1H-pyrazole. The second step involves the reaction of the sodium salt of 3,5-diphenyl-4,5-dihydro-1H-pyrazole with benzenesulfonyl chloride to form this compound. The final product is then purified through recrystallization.
特性
IUPAC Name |
sodium;4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S.Na/c24-27(25,26)19-13-11-18(12-14-19)23-21(17-9-5-2-6-10-17)15-20(22-23)16-7-3-1-4-8-16;/h1-14,21H,15H2,(H,24,25,26);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYYIQJGKUGBAV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)[O-])C4=CC=CC=C4.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N2NaO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorobenzyl)-N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4997384.png)

![6-amino-4-(2-fluorophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4997394.png)
![methyl 7-(1,3-benzodioxol-5-yl)-5-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4997402.png)
![ethyl 3-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4997410.png)
![methyl 2-({[2-(2,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4997413.png)
![N-(2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4997436.png)
![1-(3-chloro-2-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4997443.png)
![N-(2-phenylethyl)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4997456.png)
![2-[4-(phenylethynyl)phenyl]-4,5-bis[4-(phenylthio)phenyl]-1H-imidazole](/img/structure/B4997464.png)

![2-methoxy-N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4997500.png)

